Regioisomeric Methoxy Positioning: 3‑OCH₃ vs. 4‑OCH₃ and FPR2 Binding Affinity
CAS 894016‑42‑3 bears the methoxy group at the meta (3‑) position of the N‑phenyl ring, whereas a closely cataloged analog carries the same group at the para (4‑) position [1]. In published FPR2 pyrrolidinone‑urea series, a shift from 3‑methoxy to 4‑methoxy has been shown to modulate FPR2 binding potency by up to 10‑fold and to alter the FPR2/FPR1 selectivity ratio [2]. Direct side‑by‑side determination of the two regioisomers under identical assay conditions has not been publicly released; however, class‑level SAR data strongly predict a quantifiable potency gap that must be assumed non‑trivial for any study requiring a defined isomer.
| Evidence Dimension | Binding affinity (predicted shift based on class SAR) |
|---|---|
| Target Compound Data | Quantitative FPR2 Ki not publicly released for 3‑OMe regioisomer |
| Comparator Or Baseline | 4‑OMe regioisomer (binding data not publicly released under identical conditions) |
| Quantified Difference | Class‑level prediction: >3‑fold difference in Ki between regioisomers |
| Conditions | FPR2 binding assay (class SAR context from J. Med. Chem. 2020) |
Why This Matters
A specification that omits the exact methoxy position will deliver a compound with unpredictable receptor engagement, directly compromising SAR continuity and in‑vivo target engagement assumptions.
- [1] PubChem record for 1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (analog structure), with reference to the parent FPR2 agonist series. View Source
- [2] Asahina Y, Wurtz NR, Arakawa K, et al. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure. J Med Chem. 2020;63(17):9003-9019. doi:10.1021/acs.jmedchem.9b02101 View Source
